2-Amino-4-bromopyridin-3-ol hydrobromide
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Description
“2-Amino-4-bromopyridin-3-ol hydrobromide” is a chemical compound with the molecular formula C5H6Br2N2O . It is a substituted pyridine .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-bromopyridin-3-ol hydrobromide” can be represented by the linear formula C5H6Br2N2O . The compound has a molecular weight of 269.92 g/mol . The InChI representation of the compound is InChI=1S/C5H5BrN2O.BrH/c6-3-1-2-8-5 (7)4 (3)9;/h1-2,9H, (H2,7,8);1H
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-4-bromopyridin-3-ol hydrobromide” include a molecular weight of 269.92 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass of the compound is 269.88264 g/mol and the monoisotopic mass is 267.88469 g/mol . The topological polar surface area of the compound is 59.1 Ų . The compound has a heavy atom count of 10 .
Safety And Hazards
The safety and hazards associated with “2-Amino-4-bromopyridin-3-ol hydrobromide” include the following precautionary statements: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed . The compound has the following hazard statements: H302-H315-H319-H335 .
properties
IUPAC Name |
2-amino-4-bromopyridin-3-ol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O.BrH/c6-3-1-2-8-5(7)4(3)9;/h1-2,9H,(H2,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDPXMBYUFHXAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659344 |
Source
|
Record name | 2-Amino-4-bromopyridin-3-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromopyridin-3-ol hydrobromide | |
CAS RN |
114414-17-4 |
Source
|
Record name | 2-Amino-4-bromopyridin-3-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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